molecular formula C7H3Cl3O B152503 3,4-Dichlorobenzoyl chloride CAS No. 3024-72-4

3,4-Dichlorobenzoyl chloride

Cat. No. B152503
CAS RN: 3024-72-4
M. Wt: 209.5 g/mol
InChI Key: VTXNOVCTHUBABW-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoyl chloride (DCBC) is an important organic compound that is widely used in the synthesis of organic compounds. It is a colorless liquid with a pungent odor that is used in a variety of organic syntheses. DCBC is used in the synthesis of a number of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the production of dyes, polymers, and other materials. DCBC has a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

1. Synthesis of Herbicides and Pharmaceuticals

2. Organic Chemistry and Molecular Studies

3. Analytical Chemistry Applications

  • Enhanced spectrophotometric determination methods using 3,5-dichlorobenzoyl chloride have been developed for analytical purposes (Yang Xiao-hui, 2007).
  • It's used in reverse high-performance liquid chromatography for precise substance determination, showcasing its utility in analytical chemistry (Chen Xiao-ying, 2007).

4. Environmental and Microbial Studies

  • The compound plays a role in studies related to microbial degradation of chlorobenzoates in soil, contributing to understanding biodegradation processes (F. R. Brunsbach, W. Reineke, 1993).
  • Research on the biodegradation of 3,4-Dichlorobenzoic acid by Edwardsiella tarda reveals insights into microbial metabolism of chlorinated compounds (A. Alqudah, Waleed Jaafreh, 2020).

5. Materials Science and Novel Compound Synthesis

  • It is used in the synthesis of various organic compounds and materials, contributing to the development of new materials and chemicals for diverse applications (Various Authors, Various Years).

Safety and Hazards

3,4-Dichlorobenzoyl chloride is classified as a skin corrosive and causes serious eye damage . It is sensitive to moisture and should be handled with appropriate protective clothing and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

3,4-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNOVCTHUBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062793
Record name Benzoyl chloride, 3,4-dichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3024-72-4
Record name 3,4-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name 3,4-dichlorobenzoyl chloride
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Record name 3,4-Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorobenzoic acid (20 g, 105.26 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3,4-dichlorobenzoyl chloride as light yellow oil (20 g, 91%).
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Synthesis routes and methods II

Procedure details

Similarly, substituting 2-chloro-4-nitrobenzoyl chloride, 3-bromo-4-methylbenzoyl chloride, 2,6-difluorobenzoyl chloride, 2,5-dichlorobenzoyl chloride, 3,5-dichlorobenzoyl chloride or naphthoyl chloride, for 3,4-dichlorobenzoyl chloride, yields respectively: 2-chloro-4-nitrobenzoic acid, 2-(tert)-butylhydrazide; 3-bromo-4-methylbenzoic acid, 2-(tert)-butylhydrazide; mp 95°-97° C.; 2,5-dichlorobenzoic acid 2-(tert)-butylhydrazide and 3,5dichlorobenzoic acid, 2-(tert)-butylhydrazide, mp 163°-165° C.; 1-naphthoic acid, 2-(tert)-butylhydrazide mp 148°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3,4-Dichlorobenzoyl chloride in current research?

A1: this compound serves as a versatile building block in synthesizing various organic compounds, particularly heterocycles like benzoxazinones and quinazolinones. [, , , , , , , ] These heterocyclic compounds exhibit a wide range of biological activities, making them attractive targets for developing novel pharmaceuticals.

Q2: Can you provide an example of a specific compound synthesized using this compound and its potential biological activity?

A2: One study describes the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one using this compound as a starting material. [] This compound demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line in vitro, suggesting its potential as an anticancer agent. []

Q3: How was the synthesized 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one characterized?

A3: Researchers employed various spectroscopic techniques to confirm the structure of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one. These included 1D and 2D NMR spectroscopy, infrared spectroscopy, and mass spectrometry. [] This comprehensive characterization ensures the identity and purity of the synthesized compound.

Q4: Beyond benzoxazinones, are there other classes of compounds synthesized using this compound?

A4: Yes, researchers have utilized this compound to synthesize substituted quinazolin-4-ones. [] For instance, the reaction of a benzoxazine derivative (obtained from this compound) with hydrazine hydrate led to the formation of a complex quinazolin-4-one derivative. []

Q5: What is the significance of exploring quinazolinone derivatives in pharmaceutical research?

A5: Quinazolinones are recognized for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and anticancer activities. [] Therefore, synthesizing novel quinazolinone derivatives, potentially using this compound as a starting material, holds promise for discovering new drug candidates.

Q6: Were computational methods employed in the research involving compounds derived from this compound?

A6: Yes, in silico studies, specifically molecular docking, were conducted to investigate the interaction of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with Methionyl-tRNA synthetase (1PG2). [] While the docking score was higher than the native ligand, the study suggests that the benzoxazine ring system could be a potential scaffold for developing anticancer agents. []

Q7: Apart from pharmaceutical applications, are there other uses for this compound?

A7: Research indicates that this compound serves as a key intermediate in synthesizing 3,4-difluorobenzonitrile. [] This compound is a crucial precursor for producing cyhalofop-butyl, a selective herbicide. [] This highlights the diverse applications of this compound beyond pharmaceutical research.

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